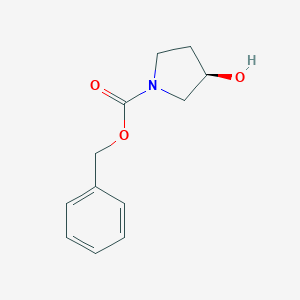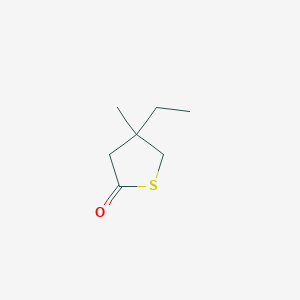
(r)-(4-Benzylmorpholin-3-yl)methanol
説明
Methanol is a simple alcohol with the chemical formula CH3OH . It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, methanol can be used as a starting material for the production of formaldehyde and other chemicals .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . One common method is steam reforming, where a carbon source (such as methane) is reacted with steam to produce hydrogen and carbon monoxide, which are then further reacted to produce methanol .
Molecular Structure Analysis
Methanol is a polar molecule due to the presence of the polar C-O and O-H bonds. This polarity allows methanol to form hydrogen bonds with other molecules, which can significantly affect its physical and chemical properties .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, a useful industrial chemical . It can also be used as a hydrogen source in reactions such as the hydrogenation of carbon dioxide .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius . It is completely miscible with water and many organic solvents .
科学的研究の応用
Chemical Synthesis
“®-(4-Benzylmorpholin-3-yl)methanol” could be used in the synthesis of other complex organic compounds. Its structure, which includes a morpholine ring and a benzyl group, makes it a versatile building block in organic synthesis .
Pharmaceutical Research
Morpholine derivatives, such as “®-(4-Benzylmorpholin-3-yl)methanol”, are often used in pharmaceutical research. They can serve as intermediates in the synthesis of various pharmaceuticals .
Material Science Research
In material science, “®-(4-Benzylmorpholin-3-yl)methanol” could potentially be used in the development of new materials. Its unique structure might contribute to novel properties in polymers or other materials .
Methanol Synthesis
While not directly related to “®-(4-Benzylmorpholin-3-yl)methanol”, methanol itself has significant applications in scientific research. For instance, methanol can be synthesized from H2 and CO2, and this process is being studied for its potential to reduce greenhouse gas emissions .
Fuel Production
Methanol is also being explored as an alternative fuel and a hydrogen vector for energy transition . As a derivative of methanol, “®-(4-Benzylmorpholin-3-yl)methanol” might have potential applications in this area.
Biomass Conversion
Methanol can be produced from a variety of biomass feedstocks, including briquette, forest residue, wood, crop residue, and waste biomass . This process could potentially involve “®-(4-Benzylmorpholin-3-yl)methanol” as an intermediate or a catalyst.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(3R)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363826 | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-(4-Benzylmorpholin-3-yl)methanol | |
CAS RN |
101376-26-5 | |
| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)









